
5-Phenyl-1,3-oxazol-2-amine
Descripción general
Descripción
5-Phenyl-1,3-oxazol-2-amine is a compound that belongs to the class of organic compounds known as aryl-phenylketones . It is an important heterocyclic nucleus having a wide spectrum of biological activities . The oxazole ring in this compound is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazole derivatives have been synthesized using various methods. For instance, a gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and 2,3-dichloropyridine N-oxide provides 5-amino-1,3-oxazoles . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
In the title complex, C8H7N3O, the C-O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxazole ring are each almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxazole ring [r.m.s. deviation 0.002 Å] by 13.42 (18)° .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Research on novel compounds related to 5-Phenyl-1,3-oxazol-2-amine has shown promising results in antimycobacterial activity. A study by Sriram et al. (2007) synthesized 15 new compounds with a core structure similar to this compound, demonstrating significant in vitro and in vivo activity against both Mycobacterium tuberculosis and multidrug-resistant strains. One particular compound exhibited notable effectiveness and low toxicity, highlighting the potential of this chemical class in treating tuberculosis (Sriram et al., 2007).
Inhibition of 5-Lipoxygenase
N-Aryl-5-aryloxazol-2-amine derivatives, closely related to this compound, have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial in leukotriene synthesis. Suh et al. (2015) describe the synthesis and biological evaluation of these derivatives, which hold promise for treating inflammation-related diseases like asthma and rheumatoid arthritis. The research found that specific substitutions on the N-phenyl group are vital for inhibitory activity (Suh, Yum, & Cho, 2015).
Chemical Synthesis and Structural Studies
The chemistry of this compound and its derivatives is a significant area of study, with various applications in synthesis and molecular design. For instance, Karczmarzyk et al. (2011) explored the synthesis of an N-substituted 1,3-oxazol-2-amine derivative, providing insights into its molecular structure and potential for forming supramolecular chains via hydrogen bonding. This research contributes to our understanding of oxazole derivatives' structural properties and potential applications (Karczmarzyk, Wolińska, & Fruziński, 2011).
Synthesis of Novel Oxazole Derivatives
In the realm of organic synthesis, research has been conducted to create novel oxazole derivatives, which include structures similar to this compound. Kumar et al. (2012) reported an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, demonstrating the versatility of this chemical class in producing various biologically active compounds. Their approach highlights the potential of these oxazole derivatives in pharmaceuticals and materials science (Kumar, Saraiah, Misra, & Ila, 2012).
Antiviral Activity
A series of (5-oxazolyl)phenyl amine derivatives, closely related to this compound, were synthesized and evaluated for their antiviral activities against hepatitis C virus (HCV) and coxsackie viruses. Zhong et al. (2013) found that these compounds exhibited potent antiviral activity, highlighting the potential of this compound derivatives in developing new antiviral drugs (Zhong, Zhang, Peng, Li, Shan, Zuo, Wu, Li, Gao, & Li, 2013).
Direcciones Futuras
Oxazole derivatives, including 5-Phenyl-1,3-oxazol-2-amine, have drawn the attention of researchers around the globe due to their wide spectrum of biological activities and their utility as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .
Mecanismo De Acción
Target of Action
5-Phenyl-1,3-oxazol-2-amine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often determined by the presence of hetero atoms or groupings, which can impart preferential specificities in their biological responses . .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
The synthesis of oxazole derivatives has been reported to be influenced by various conditions, such as the use of different solvents .
Análisis Bioquímico
Biochemical Properties
5-Phenyl-1,3-oxazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their function and affecting cellular processes. These interactions are primarily driven by the compound’s heterocyclic structure, which allows it to form stable complexes with target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This, in turn, affects cellular functions such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have downstream effects on cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes, such as tyrosine kinases . This inhibition disrupts cell signaling pathways, leading to changes in cellular behavior. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with nucleic acids and proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that this compound remains stable under various conditions, but its activity can decrease over time due to degradation. In vivo studies have demonstrated that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis. Additionally, this compound can affect metabolite levels, leading to changes in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the nucleus and mitochondria. This distribution is essential for the compound’s ability to interact with target biomolecules and exert its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Additionally, the compound can accumulate in the mitochondria, affecting energy production and metabolic processes.
Propiedades
IUPAC Name |
5-phenyl-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHYFLKPKSFRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507548 | |
| Record name | 5-Phenyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6826-24-0 | |
| Record name | 5-Phenyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
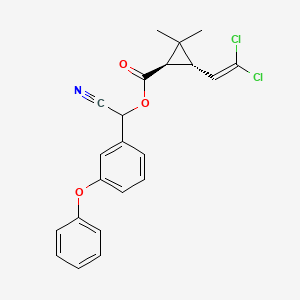
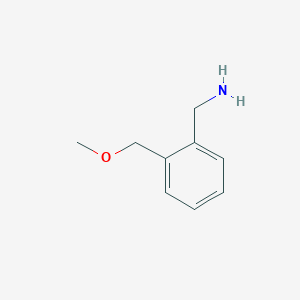
![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)

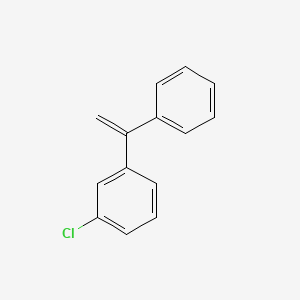

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)


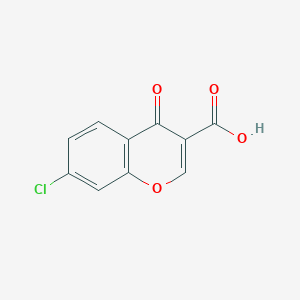
![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)
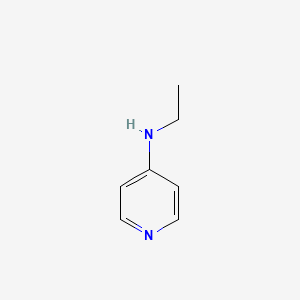
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
